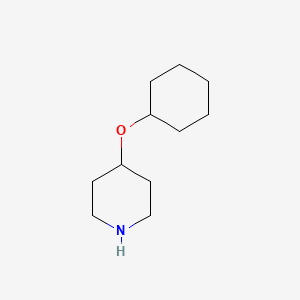

4-(Cyclohexyloxy)piperidine

Description

4-(Cyclohexyloxy)piperidine is a piperidine derivative substituted with a cyclohexyloxy group at the 4-position. Its structural features make it a versatile intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor-targeting agents. For instance, derivatives like trans-4-[4-(3-adamantan-1-ylureido)-cyclohexyloxy]benzoic acid (t-AUCB) are potent soluble epoxide hydrolase (sEH-H) inhibitors, where the cyclohexyloxy group enhances metabolic stability by replacing flexible alkyl chains .

Properties

IUPAC Name |

4-cyclohexyloxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKHAODJZMXSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303975-02-2 | |

| Record name | 4-(cyclohexyloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)piperidine typically involves the reaction of piperidine with cyclohexanol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where piperidine reacts with cyclohexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: Industrial production of 4-(Cyclohexyloxy)piperidine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The use of microwave irradiation has also been explored to accelerate the reaction and improve product yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a precursor in the development of drugs targeting neurological disorders and other medical conditions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Piperidine Derivatives with Varied Substituents

Piperidine derivatives are widely explored for their biological and chemical properties. Key comparisons include:

Key Insights :

- The cyclohexyloxy group in 4-(cyclohexyloxy)piperidine provides steric hindrance, improving metabolic stability compared to smaller substituents like amino or methyl groups .

- Fluorinated analogs (e.g., 4-(4-trifluoromethoxy-phenyl)-piperidine) exhibit electron-withdrawing effects, enhancing receptor binding but posing specific safety concerns due to fluorinated groups .

Solubility and Absorption Properties

In CO₂ absorption studies, substituents significantly influence performance:

| Compound | Substituent | Absorption Capacity (mol/L) | Regeneration Efficiency |

|---|---|---|---|

| Piperidine | None | 0.5 | Moderate |

| 4-Aminopiperidine | Amino | 0.25 | High |

| 2-Methylpiperidine | Methyl | 0.5 | Low |

The cyclohexyloxy group’s hydrophobicity likely reduces aqueous solubility compared to amino-substituted analogs but improves lipid membrane permeability in drug delivery .

Biological Activity

4-(Cyclohexyloxy)piperidine is a heterocyclic compound derived from piperidine, notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Target Interactions

4-(Cyclohexyloxy)piperidine is believed to interact with various biological targets, particularly within the central nervous system and microbial systems. The compound may modulate neurotransmitter systems by acting on muscarinic receptors, which are crucial for cognitive functions and memory enhancement. Additionally, it has been shown to influence the olfactory systems in insects, disrupting their ability to recognize host cues, which could have implications in pest control strategies.

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it can alter enzyme activities related to neurotransmission and inflammation. Studies indicate that piperidine derivatives can inhibit enzymes like acetylcholinesterase, potentially enhancing cognitive functions in models of Alzheimer's disease. Furthermore, its derivatives have shown promise in antimicrobial activities by targeting bacterial cell membranes and metabolic pathways .

Pharmacological Properties

Antimicrobial Activity

Research has demonstrated that 4-(Cyclohexyloxy)piperidine exhibits significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing effective minimum inhibitory concentrations (MICs) that suggest potential as a new class of antibiotics. The compound's ability to disrupt microbial cell functions makes it a candidate for further development in treating infections.

Cognitive Enhancement

In neurological studies, 4-(Cyclohexyloxy)piperidine has been evaluated for its cognitive-enhancing effects. It has been noted for its potential to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter associated with memory and learning. This activity suggests possible applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Research Findings |

|---|---|---|

| Antimicrobial | High | Effective against multiple bacterial strains; MIC values reported. |

| Cognitive Enhancement | Moderate | Inhibits acetylcholinesterase; improves memory in animal models. |

| Insecticidal | High | Disrupts olfactory recognition in insects. |

| Anticancer Potential | Promising | Exhibits activity against cancer cell lines; further studies needed. |

Case Study: Antimicrobial Efficacy

A study conducted on various piperidine derivatives found that those synthesized from 4-(Cyclohexyloxy)piperidine displayed strong antimicrobial activity. The derivatives were tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in laboratory assays. The results indicated that these compounds could serve as lead structures for developing new antibiotics targeting resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.